Field: Green Chemistry
Application: D-Glucose is used in the synthesis of D-glucose lauric ester, a biobased surfactant.
Method: The synthesis involves the use of Aspergillus niger lipase, which is rarely described with sugar substrates.
Results: The lipase appeared to be highly selective for 6-O-lauroyl-D-glucopyranose.
Field: Microbiology
Application: D-Glucose is used as a reference point for understanding the response of S.
Method: The response of the native sensing and signaling pathways in S.
Results: The study provides insights into the response of S.
D-Glucose ethylenedithioacetal is a chemical compound characterized by the molecular formula and a molecular weight of 256.34 g/mol. This compound is derived from D-glucose, a simple sugar that is vital for energy production in living organisms. The ethylenedithioacetal form incorporates ethylenedithio groups, which contribute to its unique chemical properties and stability under certain conditions. D-Glucose ethylenedithioacetal is known to be stable in air but reacts with alkali to form corresponding salts of D-glucose, indicating its potential for various chemical transformations and applications in synthetic chemistry .
D-glucose ethylenedithioacetal itself does not have a specific biological function. Its primary role is as a protected form of D-glucose. Researchers utilize it in various applications:
D-Glucose ethylenedithioacetal has potential applications in various fields, including:
Several compounds share structural similarities with D-Glucose ethylenedithioacetal due to their dithioacetal or carbohydrate frameworks. Notable similar compounds include:
Compound | Unique Features |
---|---|
D-Glucose | Primary energy source; involved in metabolic pathways |
D-Fructose | Ketose sugar; participates in different metabolic routes |
2-Amino-2-deoxy-D-glucose diethyl dithioacetal | Contains amino group; altered reactivity compared to D-glucose |
D-Glucose ethylenedithioacetal stands out due to its unique dithioacetal structure while retaining some functional characteristics of glucose derivatives. This uniqueness may provide opportunities for novel applications in synthetic chemistry and biochemistry.
The IUPAC name for D-glucose ethylenedithioacetal is (1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol. This designation reflects the compound’s stereochemistry and the presence of a 1,3-dithiolane ring formed by the ethylenedithioacetal group. The systematic identification includes:
The compound’s structure comprises a pentanediol backbone (D-glucose) with a cyclic ethylenedithioacetal group at the anomeric position (C1). The stereochemical configuration adheres to the D-series, where the lowest-numbered chiral center (C5) adopts the R configuration. The four remaining chiral centers (C2, C3, C4, and C6) follow the S, R, R, R configuration, respectively.
The ethylenedithioacetal group forms a six-membered 1,3-dithiolane ring, which protects the anomeric hydroxyl group from nucleophilic attack or oxidation. This stability arises from:
Property | Value | Source |
---|---|---|
IUPAC Name | (1R,2S,3R,4R)-1-(1,3-Dithiolan-2-yl)pentane-1,2,3,4,5-pentol | |
Molecular Weight | 256.34 g/mol | |
Melting Point | 144–149°C | |
Optical Activity (α) | [α]²⁰/D −18.47 (c = 10% in DMSO) |
The ethylenedithioacetal protection strategy emerged in the mid-20th century as a method to stabilize reducing sugars. Early applications included:
D-Glucose ethylenedithioacetal contributed significantly to modern protecting group methodologies: